1,4-Difluoro-2-nitro-6-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Difluoro-2-nitro-6-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2F5NO2S It is characterized by the presence of two fluorine atoms, a nitro group, and a trifluoromethylthio group attached to a benzene ring
Preparation Methods
The synthesis of 1,4-Difluoro-2-nitro-6-(trifluoromethylthio)benzene typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired substitution pattern .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
1,4-Difluoro-2-nitro-6-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The trifluoromethylthio group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Common reagents used in these reactions include sodium hydride, palladium catalysts, and hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-Difluoro-2-nitro-6-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism by which 1,4-Difluoro-2-nitro-6-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
1,4-Difluoro-2-nitro-6-(trifluoromethylthio)benzene can be compared with other similar compounds such as:
3,4-Difluoronitrobenzene: Lacks the trifluoromethylthio group, resulting in different chemical reactivity and applications.
2,4-Difluoronitrobenzene: Similar structure but different substitution pattern, leading to variations in chemical behavior and uses.
3,5-Difluoro-2,4,6-trinitroanisole: Contains multiple nitro groups and a methoxy group, making it more reactive and suitable for different applications.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H2F5NO2S |
---|---|
Molecular Weight |
259.16 g/mol |
IUPAC Name |
2,5-difluoro-1-nitro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2F5NO2S/c8-3-1-4(13(14)15)6(9)5(2-3)16-7(10,11)12/h1-2H |
InChI Key |
GQIPQJOYKTYUCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)SC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.